molecular formula C15H22ClN3O B2862931 1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one CAS No. 2094487-76-8

1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one

Cat. No.: B2862931
CAS No.: 2094487-76-8
M. Wt: 295.81
InChI Key: SEWAJFIRJJLHII-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a pyrazole ring (a five-membered ring with two nitrogen atoms) and a pyrrolidine ring (a five-membered ring with one nitrogen atom). The presence of chlorine and methyl groups suggests that it’s a substituted pyrazole .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and pyrrolidine rings in separate steps, followed by their connection via a prop-2-en-1-one linker. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and pyrrolidine rings, as well as the chlorine and methyl substituents. It could potentially undergo a variety of reactions, including substitution reactions at the chlorine or methyl groups, or reactions at the double bond in the prop-2-en-1-one linker .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar pyrazole and pyrrolidine rings could enhance its solubility in polar solvents .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the particular biological target it interacts with. This could involve binding to a protein, interfering with a metabolic pathway, or some other mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions, especially if their properties are not well known .

Future Directions

Future research on this compound could involve further exploration of its synthesis, structure, reactivity, and potential biological activity. This could lead to new insights into its properties and potential applications .

Properties

IUPAC Name

1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-5-13(20)18-8-6-7-12(18)14-11(4)17-19(15(14)16)9-10(2)3/h5,10,12H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWAJFIRJJLHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2CCCN2C(=O)C=C)Cl)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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